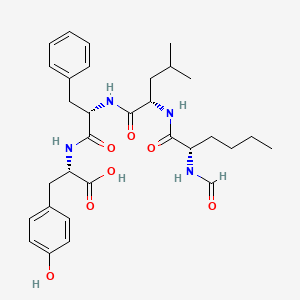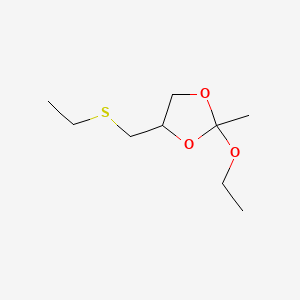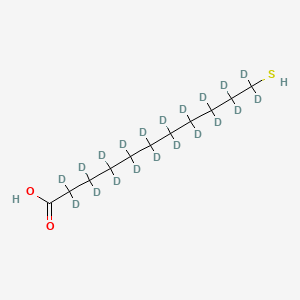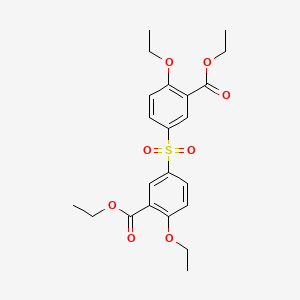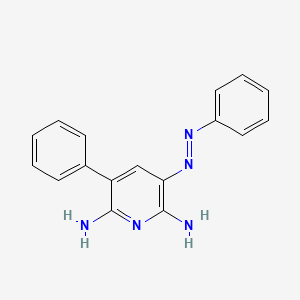
3-Phenylphenazopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylphenazopyridine is a chemical compound known for its diverse applications in scientific research and industry. It is an impurity of phenazopyridine, a well-known urinary tract analgesic. The compound has a molecular formula of C11H11N5 and a molar mass of 213.244 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of this compound.
Applications De Recherche Scientifique
3-Phenylphenazopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of photovoltaic devices and organic electronics.
Mécanisme D'action
The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that this compound may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .
Comparaison Avec Des Composés Similaires
Phenazopyridine: Known for its use as a urinary tract analgesic.
3-Iodopyridine: Used as an intermediate in the synthesis of various pyridine derivatives.
2,6-Diamino-3-phenylazopyridine: A related compound with similar chemical properties.
Uniqueness: 3-Phenylphenazopyridine is unique due to its specific structural features and diverse applications. Unlike phenazopyridine, which is primarily used for its analgesic properties, this compound has broader applications in scientific research and industry, making it a valuable compound for various fields.
Propriétés
Formule moléculaire |
C17H15N5 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
Clé InChI |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


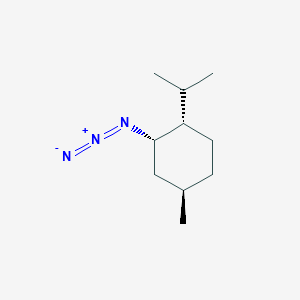
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
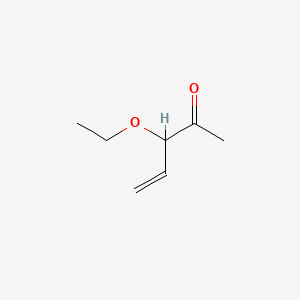
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)

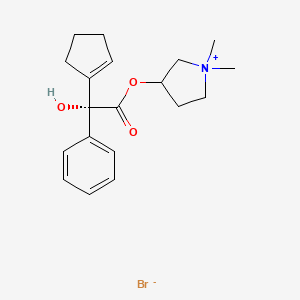
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
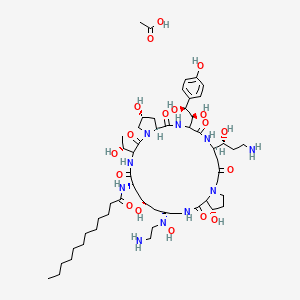
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

